Product packaging for 4-sec-Butyl-2,6-di-tert-butylphenol(Cat. No.:CAS No. 17540-75-9)

4-sec-Butyl-2,6-di-tert-butylphenol

Cat. No.: B090776
CAS No.: 17540-75-9
M. Wt: 262.4 g/mol
InChI Key: BFZOTKYPSZSDEV-UHFFFAOYSA-N
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Description

Theoretical Frameworks of Hindered Phenol (B47542) Antioxidant Action

The primary function of hindered phenolic antioxidants is to interrupt the chain reactions of oxidation by neutralizing reactive free radicals. This is achieved through a process known as hydrogen atom transfer (HAT). In this mechanism, the phenolic antioxidant donates the hydrogen atom from its hydroxyl group to a free radical, thereby quenching the radical's reactivity. vinatiorganics.com

The resulting phenoxyl radical is relatively stable due to two main factors:

Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical center on the oxygen atom, preventing it from initiating new oxidation chains. vinatiorganics.com

Electron Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic ring, further stabilizing the radical. partinchem.com

While HAT is the predominant mechanism, another potential pathway is single electron transfer (SET), where the phenol donates an electron to the free radical. Following the electron transfer, the resulting radical cation can then deprotonate to form the stable phenoxyl radical. However, for most phenolic antioxidants, including hindered phenols, the HAT mechanism is generally considered to be the more dominant pathway for radical scavenging. nih.gov

Structural Characteristics and Substituent Effects on Phenolic Reactivity

The antioxidant activity of a phenolic compound is intricately linked to its molecular structure, specifically the nature and position of substituents on the aromatic ring. nih.gov These substituents can influence the reactivity of the phenolic hydroxyl group through a combination of electronic and steric effects. lumenlearning.com

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the aromatic ring and the phenolic oxygen. lumenlearning.com This enhanced electron density weakens the O-H bond, making it easier for the phenol to donate a hydrogen atom and thus increasing its antioxidant activity. The sec-butyl and tert-butyl groups in 4-sec-butyl-2,6-di-tert-butylphenol are both electron-donating.

Electron-withdrawing groups (EWGs) , in contrast, decrease the electron density of the ring, strengthen the O-H bond, and generally reduce antioxidant efficacy. youtube.com

The position of the substituent also matters. EDGs at the ortho and para positions have a more pronounced effect on stabilizing the phenoxyl radical through resonance. youtube.com

Steric Effects:

The bulky tert-butyl groups at the 2 and 6 positions of this compound provide significant steric hindrance. This has a dual effect:

It enhances the stability of the phenoxyl radical once formed, preventing it from participating in further reactions. vinatiorganics.com

It can, in some cases, hinder the approach of the free radical to the hydroxyl group, potentially slowing down the rate of reaction. researchgate.net

Data Tables

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₃₀O
Molecular Weight262.43 g/mol
CAS Number17540-75-9 sigmaaldrich.com
Melting Point25 °C (lit.) sigmaaldrich.com
Boiling Point141-142 °C / 10 mmHg (lit.) sigmaaldrich.com
Density0.902 g/mL at 25 °C (lit.) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O B090776 4-sec-Butyl-2,6-di-tert-butylphenol CAS No. 17540-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butan-2-yl-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H30O/c1-9-12(2)13-10-14(17(3,4)5)16(19)15(11-13)18(6,7)8/h10-12,19H,9H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZOTKYPSZSDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029315
Record name 4-(Butan-2-yl)-2,6-di-tert-butylphenol
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Molecular Weight

262.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
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CAS No.

17540-75-9
Record name 2,6-Di-tert-butyl-4-sec-butylphenol
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Record name 4-sec-Butyl-2,6-di-tert-butylphenol
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Record name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
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Record name 4-(Butan-2-yl)-2,6-di-tert-butylphenol
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Record name 4-sec-butyl-2,6-di-tert-butylphenol
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Record name 4-SEC-BUTYL-2,6-DI-TERT-BUTYLPHENOL
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-sec-Butyl-2,6-di-tert-butylphenol

The synthesis of this compound is predominantly achieved through the electrophilic substitution of a phenolic ring. This involves the introduction of bulky alkyl groups, which are key to the compound's steric hindrance and, consequently, its antioxidant efficacy.

The primary method for synthesizing this compound is the Friedel-Crafts alkylation of 4-sec-butylphenol (B1210997) with isobutene. wikipedia.org This reaction is typically catalyzed by an acid catalyst. The choice of catalyst is critical to ensure selective ortho-alkylation, leading to the desired 2,6-di-tert-butyl substitution pattern. Common catalysts include sulfuric resin and other solid acids. wikipedia.orgwikipedia.org The reaction conditions, such as temperature and pressure, are carefully controlled to maximize the yield of the target compound and minimize the formation of by-products.

The general reaction scheme is as follows:

C10H14O + 2 C4H8 → C18H30O

(4-sec-butylphenol + 2 Isobutene → this compound)

The use of a strong Lewis acid catalyst, such as aluminum phenoxide, is crucial for achieving selective ortho-alkylation. wikipedia.org In the absence of such a catalyst and with the use of a conventional Brønsted acid, the formation of 2,4-di-tert-butylated phenols is favored. wikipedia.org

On an industrial scale, the production of this compound follows similar synthetic principles to the laboratory-scale synthesis, but with adaptations for large-volume manufacturing. The process typically involves the reaction of 4-sec-butylphenol with a stream of isobutylene-containing gas in the presence of a suitable catalyst. google.com The reaction is often carried out in a continuous or semi-continuous reactor system to optimize throughput and efficiency.

Key considerations for industrial production include catalyst selection for high activity and selectivity, efficient heat management of the exothermic alkylation reaction, and the separation and purification of the final product from unreacted starting materials and by-products. google.com Rectification is a common method used for the purification of the crude product. google.com

Table 1: Key Parameters in the Industrial Synthesis of Alkylated Phenols

ParameterTypical Range/ConditionSignificance
Catalyst Solid acids (e.g., sulfuric resin), Aluminum phenoxideInfluences selectivity for ortho-alkylation and overall yield. wikipedia.orgwikipedia.org
Reactants 4-sec-butylphenol, IsobuteneStoichiometry affects product distribution. google.com
Temperature 90-110 °CControls reaction rate and minimizes side reactions. google.com
Pressure 6-10 atmMaintains isobutene in the reaction phase. google.com
Purification RectificationSeparates the desired product from isomers and other impurities. google.com

Derivatization Strategies for Enhanced Functionality

The inherent antioxidant properties of this compound can be further enhanced or tailored for specific applications through various derivatization strategies. These modifications can improve its performance, solubility, and compatibility with different materials.

Starting from 2,6-di-tert-butylphenol (B90309) derivatives, a variety of novel antioxidants can be synthesized. For instance, the reaction of 2,6-di-tert-butylphenol with acrylic acid or its esters in the presence of a metal complex catalyst can yield new types of antioxidants with potentially improved properties. tcichemicals.com Another approach involves the synthesis of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols, which have shown potent inhibitory effects on lipid peroxidation. wikipedia.org

A general strategy for creating more complex antioxidants involves the Michael addition of compounds like methyl acrylate (B77674) to the phenolic ring, followed by further transformations to produce high molecular weight antioxidants. wikipedia.org

Table 2: Examples of Novel Hindered Phenol (B47542) Derivatives

Derivative ClassStarting MaterialsKey Features
Ester-linked Antioxidants 2,6-di-tert-butylphenol, Acrylic acid/esters, PentaerythritolOne-step synthesis using metal complex catalysts. tcichemicals.com
Benzofuranols 4,6-di-tert-butylphenol precursorsPotent inhibitors of lipid peroxidation. wikipedia.org
Propionate-based Antioxidants 2,6-di-tert-butylphenol, Methyl acrylatePrecursors to complex, high molecular weight antioxidants. wikipedia.org

The introduction of heterocyclic moieties to the hindered phenol structure can lead to derivatives with unique properties. For example, the synthesis of 2,6-di-tert-butyl-4-[5-(3-pyridyl)-4-oxapentyl]phenol, a compound with antiatherosclerotic properties, demonstrates the potential of incorporating nitrogen-containing heterocycles. rsc.org The synthesis of such compounds often involves the reaction of a suitably functionalized hindered phenol with a heterocyclic precursor.

Another example is the synthesis of carbamide derivatives of 2,6-di-tert-butylphenol by reacting N,N-di(3,5-di-tert-butyl-4-hydroxyphenyl)carbamoylchloride with amines. sigmaaldrich.com These derivatives have shown promise as antioxidants in jet fuels.

To improve the longevity and reduce the migration of antioxidants in polymeric materials, the covalent attachment, or grafting, of hindered phenols to polymer backbones is a valuable strategy. For instance, di-tert-butylphenol has been covalently attached to the urethane (B1682113) nitrogens of a polyether polyurethane via bromo-alkylation reactions. This modification has been shown to confer biodegradation resistance to the polyurethane in vivo.

The grafting process typically involves creating reactive sites on the polymer backbone that can then react with a functionalized hindered phenol. This results in a polymer with built-in antioxidant protection, preventing the leaching of the antioxidant over time.

Analysis of Chemical Reactions and Transformations of this compound

The chemical behavior of this compound is largely dictated by the phenolic hydroxyl group and the bulky alkyl substituents on the aromatic ring. These features influence its reactivity in various transformations.

Oxidation Reactions and Mechanisms

The oxidation of this compound has been a subject of scientific investigation, revealing a pathway that involves radical intermediates and the formation of stable products.

When 2,6-di-tert-butyl-4-sec-butylphenol is treated with oxidizing agents such as alkaline ferricyanide (B76249) or lead dioxide, it readily undergoes oxidation to produce the corresponding phenoxy radical. This radical is a key intermediate that can be observed and studied. The stability of this radical is influenced by the steric hindrance provided by the two tert-butyl groups at the ortho positions.

The phenoxy radical does not typically dimerize in the expected manner for less hindered phenols. Instead, it undergoes further transformation to yield stable quinone methides. These quinone methides are colored compounds and represent a significant product of the initial oxidation step.

Furthermore, research has shown that the generated phenoxy radicals can react with molecular oxygen. This reaction leads to the formation of bis-cyclohexadienone peroxides. Another notable reaction involves the addition of alcohols to the quinone methide intermediates. This addition results in the formation of α-alkoxydialkylmethylphenols, which can themselves be oxidized to create stable phenoxy radicals.

A summary of these oxidation transformations is presented in the table below.

Table 1: Summary of Oxidation Reactions

Reactant Reagents/Conditions Major Product(s)
This compound Alkaline Ferricyanide or Lead Dioxide 2,6-di-tert-butyl-4-sec-butylphenoxy radical
2,6-di-tert-butyl-4-sec-butylphenoxy radical Spontaneous transformation Quinone methide
2,6-di-tert-butyl-4-sec-butylphenoxy radical Oxygen Bis-cyclohexadienone peroxide

Substitution Reactions

Due to the significant steric hindrance provided by the two tert-butyl groups flanking the hydroxyl group and the sec-butyl group at the para position, the aromatic ring of this compound is deactivated towards typical electrophilic substitution reactions. The bulky groups impede the approach of electrophiles to the ortho and meta positions. While the para position is occupied, reactions involving substitution or modification of this group are plausible but specific examples for this compound are not extensively detailed in readily available scientific literature. Therefore, a detailed analysis of specific substitution reactions such as halogenation or nitration for this compound cannot be provided based on the available research.

Mechanistic Investigations of Antioxidant and Radical Scavenging Properties

Primary Mechanisms of Antioxidant Activity

Hydrogen Atom Donation to Free Radicals

The principal mechanism by which 4-sec-Butyl-2,6-di-tert-butylphenol exerts its antioxidant effect is through the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to a free radical. This process effectively neutralizes the highly reactive radical, thereby interrupting the propagation of oxidative chain reactions that can lead to cellular damage and material degradation. The presence of electron-donating alkyl groups (both sec-butyl and tert-butyl) on the phenol (B47542) ring enhances the electron density on the hydroxyl group, facilitating the hydrogen atom donation.

Formation and Stability of Phenoxyl Radicals

Upon donating a hydrogen atom, this compound is converted into a phenoxyl radical. The antioxidant efficacy of the parent compound is significantly dependent on the stability of this resulting radical. The two bulky tert-butyl groups at the ortho positions (C2 and C6) provide substantial steric hindrance around the radical center on the oxygen atom. This steric shield makes the phenoxyl radical less accessible to other molecules, thereby preventing it from initiating new radical chain reactions. Furthermore, the electron-donating nature of the sec-butyl and tert-butyl substituents helps to delocalize the unpaired electron across the aromatic ring, further contributing to the stability of the phenoxyl radical. This enhanced stability is a key feature of sterically hindered phenolic antioxidants. nih.gov

Kinetic Studies of Radical Scavenging

Reaction Rate Constants with Various Radical Species

The efficiency of an antioxidant is quantified by its reaction rate constants (k) with various radical species. While specific kinetic data for this compound is not extensively detailed in the provided search results, studies on structurally similar hindered phenols, such as those with different alkyl substitutions, provide valuable insights. For instance, the inhibition rate constant (kinh) is a critical parameter in evaluating radical-scavenging activity. Research on related phenolic compounds has shown a correlation between kinh and cytotoxic effects, suggesting that radical reactions are a key determinant of biological activity. nih.gov The scavenging of radicals like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical is a common method to assess antioxidant activity; however, the steric hindrance in tert-butylated phenols can sometimes limit the applicability of this specific assay. nih.govresearchgate.net

Electrochemical Characterization of Redox Properties

The redox properties of phenolic antioxidants like this compound are fundamental to their ability to scavenge free radicals. Electrochemical studies of related sterically hindered phenols, such as 2,4,6-tri-tert-butylphenol (B181104), reveal that these compounds can be readily oxidized. wikipedia.org In an alkaline medium, the corresponding phenolate (B1203915) anion is initially oxidized in a reversible step to form the phenoxy radical. wikipedia.org Further electron withdrawal leads to the formation of a phenoxonium cation. wikipedia.org The oxidation potential is a key parameter derived from these studies, providing a measure of the ease with which the compound can donate an electron to a pro-oxidant species. A lower oxidation potential generally correlates with a higher antioxidant capacity, as it indicates a greater propensity to be oxidized and, in turn, to reduce reactive species. While specific electrochemical data for this compound is not available in the provided results, the behavior of analogous compounds suggests a similar pattern of electrochemical oxidation.

Applications in Materials Science and Industrial Stabilization

Role as a Stabilizer in Polymers and Resins

The efficacy of 4-sec-butyl-2,6-di-tert-butylphenol as a stabilizer extends across a range of polymeric materials, where it is crucial for maintaining material integrity and extending service life.

Prevention of Oxidative Degradation in Plastics

In the plastics industry, this compound serves as a key antioxidant to prevent oxidative degradation. It is utilized in materials such as polyvinyl chloride (PVC) and in the manufacturing of polyols and polyurethanes. siigroup.com The degradation of plastics often occurs through a free-radical chain reaction initiated by heat, light, or residual catalysts. As a hindered phenolic antioxidant, this compound interrupts this cycle by donating its hydroxyl hydrogen atom to neutralize highly reactive free radicals. This forms a stable phenoxyl radical that is sterically hindered by the adjacent tert-butyl groups, preventing it from propagating the degradation chain. This stabilizing action is critical during high-temperature processing and for the long-term durability of the final plastic products. The compound is noted for its use in flexible and rigid PVC grades, where it can act as both a polymerization chain terminator and a general stabilizer.

Enhancing Durability and Performance in Rubber

The compound also finds application as a processing excipient and antioxidant in rubber formulations. Its role is to protect the elastomeric chains from degradation during processing and throughout the service life of the rubber product, thereby enhancing durability. While specific performance data from comparative studies is not extensively detailed in publicly available literature, its inclusion in antioxidant blends for emulsion polymerization rubbers has been noted in patent literature. These blends are designed to stabilize elastomeric materials, including butadiene-based elastomers.

Thermooxidative and Photochemical Degradation Mitigation

The molecular structure of this compound inherently provides protection against thermo-oxidative degradation. This process, driven by heat and oxygen, leads to a loss of mechanical properties in polymers. The compound's mechanism of action, involving the scavenging of free radicals, directly counters the thermo-oxidative degradation pathway. Its low volatility and high thermal stability ensure that it remains effective within the polymer matrix even at elevated processing or service temperatures. specialchem.com

While its function as a thermo-oxidative stabilizer is well-established, specific research detailing its performance in mitigating photochemical degradation—degradation initiated by exposure to UV light—is not widely available in scientific literature. Typically, hindered amine light stabilizers (HALS) are used for this purpose, often in conjunction with phenolic antioxidants.

Performance in Advanced Material Formulations

The application of traditional antioxidants in more advanced material systems is an area of ongoing research.

Integration into Nanocomposites for Enhanced Properties

The integration of stabilizers into polymer nanocomposites is critical for ensuring the longevity of these advanced materials. However, based on available scientific and technical literature, the specific use of this compound as a functional additive integrated into nanocomposites for the primary purpose of enhancing their intrinsic physical or chemical properties is not a widely documented area of research.

Comparative Analysis of Stabilization Performance in Carbon-Chain Polymers

A study on a related but structurally different compound, 4,4'-bis(2,6-di-tert-butylphenol), demonstrated high antioxidant performance in carbon-chain polymers like polypropylene (B1209903) and isoprene (B109036) rubber when compared to other commercial stabilizers. researchgate.net This study utilized differential scanning calorimetry and Wallace plasticity measurements to establish its effectiveness. researchgate.net

For this compound specifically, while it is known to be an effective stabilizer, detailed public data from direct comparative analyses against other common antioxidants in carbon-chain polymers is limited. Such analyses would typically involve measuring metrics like the oxidation induction time (OIT) or changes in mechanical properties after accelerated aging. The table below lists common phenolic antioxidants used for stabilizing carbon-chain polymers for contextual reference.

Table 1: Common Phenolic Antioxidants for Polymer Stabilization

Compound NameCommon Abbreviation/Trade NameKey Characteristics
This compound Isonox® 132 Liquid form, low cost, effective for PVC and polyols. specialchem.comsiigroup.com
2,6-di-tert-butyl-4-methylphenolBHTWidely used, general-purpose antioxidant.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateIrganox® 1076Low volatility, high molecular weight, suitable for a wide range of polymers.
Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Irganox® 1010High-performance, high molecular weight antioxidant with excellent extraction resistance.

Compound Reference Table

Biological Activity and Toxicological Research

In Vitro and In Vivo Antioxidant Efficacy

The antioxidant capabilities of 4-sec-Butyl-2,6-di-tert-butylphenol and related phenolic compounds are a central theme in their scientific investigation. This is attributed to the ability of the hydroxyl group on the phenol (B47542) ring to donate a hydrogen atom, thereby neutralizing free radicals. The bulky tert-butyl groups at the 2 and 6 positions of the phenolic ring enhance this activity by stabilizing the resulting phenoxy radical.

Research has explored the cytoprotective effects of 2,6-di-tert-butylphenol (B90309) derivatives against oxidative stress in cellular models. For instance, these compounds have shown potential in reducing glutamate-induced oxidative toxicity in neuronal cells. nih.gov This suggests a capacity to protect cells from damage caused by an excess of reactive oxygen species (ROS). The mechanism underlying this protection is often linked to the direct scavenging of free radicals. biomedres.us

Derivatives of 2,6-di-tert-butylphenol have demonstrated the ability to inhibit lipid peroxidation. nih.gov Specifically, in studies involving rat kidney cortical mitochondria, these compounds were found to impede lipid peroxidation induced by certain agents. nih.gov Furthermore, research on human erythrocyte membranes has shown that derivatives of 2,6-di-tert-butylphenol can effectively inhibit nonenzymatic lipid peroxidation. researchgate.net This action is crucial as lipid peroxidation is a key process in cellular injury, contributing to the damage of cell membranes.

The interaction of phenolic compounds with endogenous antioxidant systems is a key area of study. While direct radical scavenging is a primary mechanism, some research points towards the ability of these compounds to influence the body's own antioxidant defenses. Studies on related phenolic compounds have investigated their effects on antioxidant enzymes. researchgate.net

Therapeutic and Protective Effects

The antioxidant properties of this compound and its analogs have prompted investigations into their potential therapeutic applications.

Derivatives of 2,6-di-tert-butylphenol have shown promising neuroprotective effects in a rodent model of ischemic stroke. nih.gov The protective action in this context is likely linked to the compound's ability to counteract the oxidative stress that is a major contributor to brain damage following a stroke. nih.govnih.gov By mitigating oxidative damage, these compounds may help to preserve neuronal function and reduce the extent of injury. nih.gov

The capacity of phenolic antioxidants to scavenge free radicals makes them candidates for investigation as radioprotective agents. Ionizing radiation causes damage to biological tissues in large part through the generation of ROS. The ability of compounds like 2,6-di-tert-butylphenol to neutralize these radicals suggests a potential to mitigate the harmful effects of radiation exposure. biomedres.us

Interactive Data Table: Research Findings on 2,6-di-tert-butylphenol Derivatives

Biological Activity Model System Key Findings Reference
NeuroprotectionRodent model of ischemic strokeDemonstrated beneficial outcomes nih.gov
Inhibition of Lipid PeroxidationRat kidney cortical mitochondriaInhibited mersalyl-induced lipid peroxidation nih.gov
Antioxidant ActivityHuman erythrocyte membranesHigh antioxidant efficiency in nonenzymatic lipid peroxidation researchgate.net
Attenuation of Oxidative StressNeuronal cellsReduced glutamate-induced oxidative toxicity nih.gov

Anti-inflammatory Properties

While research specifically detailing the anti-inflammatory properties of this compound is limited, studies on its structural analogs, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provide insights into the potential anti-inflammatory activities of this class of compounds. Propolis, a resinous mixture produced by honeybees, has demonstrated a range of clinical applications, including anti-inflammatory effects, and has been found to contain 2,4-DTBP. nih.gov The anti-inflammatory activities of 2,4-DTBP have been highlighted in numerous publications. mdpi.comresearchgate.net This suggests that substituted phenols, as a group, possess anti-inflammatory potential. For instance, dendrobine, a component from Dendrobium plants which can host endophytic bacteria producing phenolic compounds, exhibits anti-inflammatory properties. researchgate.net The anti-inflammatory activity of 2,4-DTBP is a recognized medical property of the compound. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Research has demonstrated the antimicrobial capabilities of phenolic compounds, including analogs of this compound. The analog 2,4-DTBP has been identified as an antimicrobial agent. nih.gov It has shown efficacy against various bacteria, including Cutibacterium acnes, with an inhibitory concentration of 16 µg/mL. nih.govmdpi.com Studies have also revealed its activity against a wide range of bacterial strains such as E. coli, B. cereus, S. aureus, and S. epidermidis. nih.gov The growth of Bacillus cereus was significantly inhibited by 2,4-DTBP at a concentration of 16 µg/mL. mdpi.com

In addition to its antibacterial properties, 2,4-DTBP exhibits antifungal activity. nih.gov It has been shown to be effective against the opportunistic fungus Candida albicans, inhibiting its growth and biofilm formation. nih.gov The compound also hindered the production of virulence factors essential for the invasion of C. albicans. nih.gov The antifungal properties of 2,4-DTBP have been reported in various studies.

The antimicrobial spectrum of related compounds is broad. For example, Paenibacillus polymyxa, a bacterium known to produce phenolic metabolites, has demonstrated antagonistic effects against several soil-borne plant pathogenic fungi, including Fusarium oxysporum and Phytophthora capsici. researchgate.net

Research into Anticarcinogenic Effects

The potential anticarcinogenic effects of this compound and its analogs have been a subject of scientific investigation. The analog 2,4-DTBP has been identified as a primary anticancer component in the bark extract of Parkia javanica. biomedpharmajournal.org This compound has shown cytotoxic effects against various human cancer cell lines. researchgate.net

Studies on a derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, demonstrated its ability to diminish the proliferation of C6 glioma, MDA-MB-231, LoVo, and HCT-15 cancer cells. kjpp.net This derivative induced morphological changes indicative of apoptosis in C6 glioma cells in a dose-dependent manner. kjpp.net Furthermore, it was found to increase the levels of cleaved caspase-3 and -9, key executioners of apoptosis. kjpp.net

Research on 2,4-DTBP has shown its ability to inhibit the proliferation of HCT116 colorectal cancer cells and promote apoptosis in a dose- and time-dependent manner. nih.gov It was observed to cause G1 phase arrest in the cell cycle and lead to a decrease in the expression of anti-apoptotic proteins Bcl-2 and Survivin. nih.gov Another analog, 2,6-di-tert-butylphenol (2,6-DTBP), and its metabolite have been studied for their potential carcinogenic risk, with investigations suggesting an interference with retinoic acid receptor β (RARβ) as a possible mechanism. nih.gov

Cytotoxicity and Cellular Impact Studies

The cytotoxic effects of this compound and its analogs have been evaluated in various cell systems. The analog 2,4-DTBP has demonstrated notable cytotoxicity against HeLa cells. mdpi.comnih.gov It has also been shown to induce apoptosis in cancer cell lines. mdpi.comnih.gov

Studies have investigated the relationship between the chemical structure of phenolic compounds and their cytotoxicity. For 2- and 2,6-di-tert-butylphenols, a linear relationship was observed between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh), suggesting that the cytotoxicity of these phenols may be linked to radical reactions. nih.gov The cytotoxicity was assessed in both tumor cells (human submandibular gland carcinoma and human promyelocytic leukemia cells) and primary oral tissue cells. nih.gov

The environmental endocrine-disrupting chemical 4-tert-butylphenol (B1678320) has been shown to induce dose-dependent disturbances in Ca2+ levels in epithelioma papulosum cyprini (EPC) cells, leading to calcium overload and subsequent impairment of autophagy. nih.gov

Dose-Response Relationships in Various Cell Lines

The cytotoxic effects of derivatives of this compound have been shown to be dose-dependent. In a study screening various compounds, one derivative, referred to as C3, inhibited cell viability in a dose-dependent manner across several cell lines. researchgate.net

The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for C3 in different cell lines. It inhibited cell viability in the androgen-dependent LNCaP prostate cancer cell line with an IC50 of 10.28 µM, the aggressive androgen-independent PC-3 prostate cancer cell line with an IC50 of approximately 0.8 µM, and the SH-SY5Y neuroblastoma cell line with an IC50 of 18.57 µM. researchgate.net

Another analog, 2,4-DTBP, when tested on human colon carcinoma cell lines HCT116 and SW480, also exhibited dose- and time-dependent cytotoxicity. For the HCT116 cell line, the IC50 values were 16.25 µg/ml (24 hrs), 9.94 µg/ml (48 hrs), and 9.38 µg/ml (72 hrs). biomedpharmajournal.org For the SW480 cell line, the IC50 values were 35 µg/ml (24 hrs), 20.14 µg/ml (48 hrs), and 19.71 µg/ml (72 hrs). biomedpharmajournal.org

Table 1: IC50 Values of 2,4-Di-tert-butylphenol (2,4-DTBP) on Colon Carcinoma Cell Lines

Cell Line Time (hrs) IC50 (µg/ml)
HCT116 24 16.25
48 9.94
72 9.38
SW480 24 35
48 20.14
72 19.71

Data sourced from Biomedical and Pharmacology Journal. biomedpharmajournal.org

Mechanisms of Cytotoxicity and Apoptosis Induction

The cytotoxic mechanisms of substituted phenols often involve the induction of apoptosis. The analog 2,4-DTBP has been shown to induce apoptosis in cancer cell lines, with effects comparable to the standard drug Cisplatin. mdpi.comnih.gov It significantly increased the expression of the p53 tumor suppressor gene and caspase 7 in both MCF-7 and A431 cell lines. mdpi.comnih.gov

A derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, was found to induce morphological changes characteristic of apoptosis in C6 glioma cells. kjpp.net This compound also increased the levels of cleaved caspase-3 and -9, which are crucial enzymes in the apoptotic cascade. kjpp.net Furthermore, it was observed to downregulate the phosphorylation of STAT3, Src, and AKT, proteins involved in cell survival signaling pathways. kjpp.net

In colorectal cancer cells, 2,4-DTBP has been shown to promote apoptosis, characterized by classical features observed through fluorescence imaging and scanning electron microscopy. nih.gov It also caused an arrest in the G1 phase of the cell cycle and led to a decrease in the expression of the anti-apoptotic proteins Bcl-2 and Survivin. nih.gov The disruption of mitochondrial bioenergetics, evidenced by reduced ATP production and oxygen consumption, further points to the impairment of these protective proteins. nih.gov

Endocrine-Disrupting Potential and Related Biological Pathways

Certain phenolic compounds, including analogs of this compound, have been identified as potential endocrine-disrupting chemicals (EDCs). nih.gov The compound 2,4-di-tert-butylphenol has been listed for evaluation for its endocrine-disrupting properties under EU legislation. edlists.org

Research has shown that 4-tert-butylphenol (4-tBP), a related compound, can act as an environmental EDC. nih.gov Studies on fish cells have revealed that 4-tBP can induce calcium overload and impair autophagy, highlighting a molecular mechanism for its cytotoxicity. nih.gov This process was found to be mediated through the miR-363/CACNA1D axis. nih.gov

The analog 2,4-DTBP has been investigated for its potential to act as an obesogen, a type of endocrine disruptor that can interfere with lipid metabolism. nih.govnih.gov It was found to induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells. nih.govnih.gov This effect is believed to occur through the activation of the peroxisome proliferator-activated receptor (PPAR) γ-retinoid X receptor (RXR) heterodimer, specifically by activating RXRα. nih.govnih.gov The direct binding of 2,4-DTBP to RXRα has been confirmed through crystal structure analysis. nih.govnih.gov

An article on the environmental fate and ecotoxicological assessment of this compound cannot be generated as requested.

A thorough search of available scientific literature and environmental data sources did not yield specific information on the environmental persistence, degradation pathways, bioaccumulation, or ecotoxicity of the chemical compound this compound.

The provided search results primarily contain information on related but structurally distinct compounds such as 2,4-di-tert-butylphenol (2,4-DTBP), 2,6-di-tert-butylphenol (2,6-DTBP), and other alkylphenols. While this compound has been identified in natural sources, such as the stem of the plant Vernonia amygdalina nih.govresearchgate.net, detailed studies on its environmental behavior and ecological impact are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the strict outline and content requirements of the request, which is to focus solely on this compound. Any attempt to do so would require extrapolation from data on other chemicals, which would violate the instructions to not introduce information outside the explicit scope.

Environmental Fate and Ecotoxicological Assessment

Ecotoxicity to Non-Human Organisms

Neurotoxicity and Immunotoxicity in Aquatic Models

Direct experimental data detailing the neurotoxic and immunotoxic effects of 4-sec-Butyl-2,6-di-tert-butylphenol on aquatic organisms are not extensively available in published literature. However, the compound has been identified as a substance requiring further investigation for its potential health and environmental impacts.

Concerns regarding its potential to cause adverse neurological effects are supported by its inclusion in screening programs by health and environmental agencies. The U.S. National Institute of Environmental Health Sciences (NIEHS) has listed this compound as an industrial chemical for evaluation in its Developmental Neurotoxicity Screening Assay. nih.gov This indicates that the compound is a priority for research into its potential to harm the developing nervous system. Furthermore, chemical hazard databases flag the substance for potential neurotoxicity based on computational or screening-level data. habitablefuture.org

Currently, specific studies focusing on the immunotoxicological profile of this compound in aquatic species have not been identified in comprehensive searches. Research in this area is a significant gap in understanding the full environmental impact of this compound.

Table 1: Neurotoxicity Assessment Status of this compound

Assessment Body / Database Finding / Status Reference
NIEHS Included in the Developmental Neurotoxicity Screening Assay nih.gov
Pharos Chemical Hazard Database Flagged for potential Neurotoxicity habitablefuture.org

Ecological Risk Assessment and Environmental Monitoring

The ecological risks associated with this compound have been evaluated by international bodies, notably by the Canadian government under its Chemicals Management Plan.

Ecological Risk Assessment

A screening assessment conducted by the Government of Canada identified this compound (referred to as DTBSBP in the report) as a high priority for evaluation. canada.cacanada.ca This was based on its classification as meeting the ecological criteria for persistence, potential for bioaccumulation, and inherent toxicity to non-human organisms. canada.ca

Due to a lack of direct experimental data for the compound, the assessment utilized modeling and a "read-across" approach, using data from structurally similar substances like 2,4,6-tri-tert-butylphenol (B181104) and 2,6-di-tert-butyl-4-ethylphenol (B146436) to predict its properties and effects. canada.caoecd.org

Persistence: The substance is expected to be persistent in water, soil, and sediment. canada.ca

Bioaccumulation: It has the potential to accumulate in organisms and may biomagnify in food webs. canada.ca

Aquatic Toxicity: Modeled and analogue data indicate that the substance is potentially highly hazardous to aquatic life. canada.ca The lowest measured toxicity value used for read-across was from the analogue 2,4,6-tri-tert-butylphenol, which showed a 96-hour LC50 (lethal concentration for 50% of the test subjects) of 0.06 mg/L for the fathead minnow. oecd.org

Based on these findings, it was concluded that this compound may enter the environment in quantities or concentrations that could have immediate or long-term harmful effects on the environment and its biological diversity. canada.ca Consequently, the substance is listed on Schedule 1 of the Canadian Environmental Protection Act, 1999, and is subject to Environmental Emergency Regulations due to its aquatic toxicity. canada.ca

Table 2: Ecological Risk Profile of this compound

Parameter Assessment Finding Source
Persistence Meets persistence criteria; persistent in water, soil, and sediment. canada.ca
Bioaccumulation Meets bioaccumulation potential criteria; may biomagnify. canada.ca
Inherent Toxicity Meets inherent toxicity criteria; potentially highly hazardous to aquatic organisms. canada.cacanada.ca
Regulatory Status (Canada) Listed on Schedule 1 of CEPA 1999; subject to Environmental Emergency Regulations. canada.ca

Environmental Monitoring

Despite its identified risks, monitoring data for this compound in the environment is scarce. The 2010 Canadian screening assessment noted that no environmental monitoring data were found in Canada or elsewhere at that time. canada.ca

A subsequent environmental survey conducted in Japan in 2011 specifically monitored for this compound (CAS 17540-75-9). The results of this survey were non-detectable in all matrices tested, including surface water, sediment, and wildlife (bivalves and fish). env.go.jp

Table 3: Environmental Monitoring Data for this compound (Japan, 2011)

Environmental Compartment Detection Limit Result
Surface Water 0.00034 µg/L Not Detected (0/27 samples)
Sediment 0.00082 µg/g-dry Not Detected (0/35 samples)
Wildlife (Bivalves & Fish) 0.00041 µg/g-wet Not Detected (0/11 samples)

Source: env.go.jp

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Characterization (e.g., NMR, IR)

Spectroscopic methods are fundamental to the structural elucidation and identification of 4-sec-Butyl-2,6-di-tert-butylphenol. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy provides information on the different types of protons and their neighboring environments, such as those on the aromatic ring, the sec-butyl group, and the tert-butyl groups. ¹³C NMR spectroscopy complements this by identifying the unique carbon atoms within the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the characteristic functional groups. For this compound, the key absorption band is the O-H stretching vibration of the phenolic hydroxyl group. The precise frequency of this band can also give insights into hydrogen bonding.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Comprehensive spectral data for this compound, including ¹H NMR, ¹³C NMR, and various IR spectra, are available through chemical data repositories, which are crucial for researchers to confirm the identity and structure of their samples. chemicalbook.com

Table 1: Spectroscopic Methods for Characterization
TechniquePurposeInformation Obtained
¹H NMR Structural ElucidationProvides data on the chemical environment and connectivity of hydrogen atoms.
¹³C NMR Structural ElucidationIdentifies the number and type of carbon atoms in the molecule.
IR Spectroscopy Functional Group IDConfirms the presence of key functional groups, especially the phenolic -OH group.
Mass Spectrometry Molecular WeightDetermines the exact mass of the molecule and provides structural clues from fragmentation.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is indispensable for separating this compound from reaction mixtures and for determining its purity. Gas Chromatography (GC) is a principal technique used for this purpose.

Gas Chromatography (GC) : Due to its volatility, this compound is well-suited for GC analysis. This method separates components of a mixture based on their boiling points and interactions with the stationary phase. It is routinely used to quantify the purity of commercial preparations of the compound. For instance, suppliers often specify purity levels of 96% to over 98%, as determined by GC. sigmaaldrich.comavantorsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique combines the separation power of GC with the identification capabilities of MS. GC-MS is particularly valuable for detecting and identifying this compound in complex environmental or biological samples, such as in the analysis of plant extracts. researchgate.net

Table 2: Purity of Commercial this compound via Chromatography
SupplierPurity Assay (%)Analytical Method
Sigma-Aldrich96%Not specified, but GC is typical. sigmaaldrich.com
Avantor≥98.0%Gas Chromatography (GC). avantorsciences.com

Advanced Assays for Quantifying Antioxidant Capacity (e.g., DPPH, CUPRAC)

The primary function of this compound is as an antioxidant. Its capacity to neutralize free radicals is quantified using various in vitro assays, which are typically based on electron transfer (ET) mechanisms. nih.gov

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This is a widely used method due to its simplicity, speed, and low cost. mdpi.com It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is monitored spectrophotometrically. mdpi.com However, the DPPH assay may have limitations for sterically hindered phenols, like those with tert-butyl groups adjacent to the hydroxyl group, which can restrict access to the radical site. nih.gov

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay : The CUPRAC method measures the ability of an antioxidant to reduce the copper(II)-neocuproine complex to copper(I)-neocuproine. nih.govresearchgate.net This assay is advantageous because it operates at a physiological pH and can be applied to both hydrophilic and lipophilic antioxidants. nih.gov It involves the oxidation of the phenolic compound and the colorimetric detection of the reduced copper complex. researchgate.net

The results of these assays are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog. mdpi.com

Techniques for Evaluating Biological Endpoints (e.g., Lipid Peroxidation Assays, Gene Expression Analysis)

To understand the biological relevance of its antioxidant activity, this compound and its structural analogs are studied using assays that measure their effects in cellular and biological systems.

Lipid Peroxidation Assays : As an antioxidant, a key role of this compound is to prevent the oxidative degradation of lipids in cell membranes. Assays that measure the byproducts of lipid peroxidation, such as malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE), are used to evaluate the protective effects of the compound against oxidative stress in biological models. The ability of related phenolic antioxidants to protect against neurotoxicity induced by oxidative stress has been demonstrated in cellular models like PC12 cells. nih.gov

Gene Expression Analysis : Modern molecular biology techniques, such as quantitative polymerase chain reaction (qPCR), are used to investigate how these compounds influence cellular pathways at the genetic level. For example, studies on structural analogs have explored their effects on gene expression related to cellular processes. Research on 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) showed that it could induce the expression of adipogenic marker genes by activating the retinoid X receptor (RXR). nih.govbiorxiv.org Conversely, the related compound 2,6-di-tert-butylphenol (B90309), which shares the ortho-positional tert-butyl groups with this compound, did not show this effect, highlighting the importance of the substitution pattern on biological activity. nih.gov Other studies have noted the effect of 2,4-DTBP on the expression of genes involved in apoptosis, such as caspase 7. researchgate.net These types of analyses help to elucidate the molecular mechanisms underlying the biological activities of phenolic antioxidants.

Mentioned Compounds

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight262.43 g/molPubChem
Melting Point25°CDSC
LogP (Octanol-Water)7.2HPLC
Boiling Point141–142°C at 10 mmHgGC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.